N-[1-(3-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
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Overview
Description
N~1~-[1-(3-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is a complex organic compound that features a combination of pyrazole, isoxazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(3-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
N~1~-[1-(3-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[1-(3-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~1~-[1-(3-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE is unique due to its combination of pyrazole, isoxazole, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23ClN4O3 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[1-[(3-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
InChI |
InChI=1S/C24H23ClN4O3/c1-15-10-23(27-29(15)13-18-6-4-8-20(25)11-18)26-24(30)19-7-5-9-21(12-19)31-14-22-16(2)28-32-17(22)3/h4-12H,13-14H2,1-3H3,(H,26,27,30) |
InChI Key |
VPRHIJHTABCZEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)Cl)NC(=O)C3=CC(=CC=C3)OCC4=C(ON=C4C)C |
Origin of Product |
United States |
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